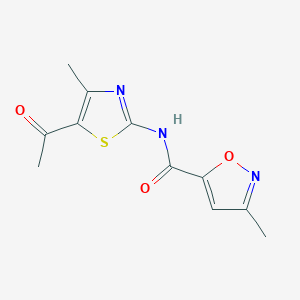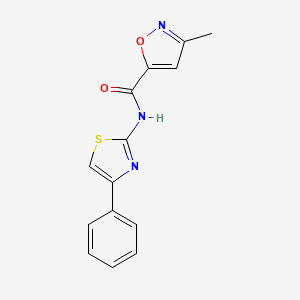
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a thiazole ring fused with an oxazole ring, along with a phenyl group and a carboxamide functional group
Mechanism of Action
Target of Action
The compound 3-methyl-N-(4-phenylthiazol-2-yl)isoxazole-5-carboxamide, also known as 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities , suggesting that the compound may have a range of molecular and cellular effects.
Action Environment
The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by the cyclization of α-haloketones with hydroxylamine.
Coupling of Thiazole and Oxazole Rings: The thiazole and oxazole rings are coupled through a condensation reaction with appropriate reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole and thiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
- 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
- 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide
Uniqueness
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of thiazole and oxazole rings, along with the phenyl and carboxamide groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-12(19-17-9)13(18)16-14-15-11(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKEEJPIDGJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)
![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)
![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)
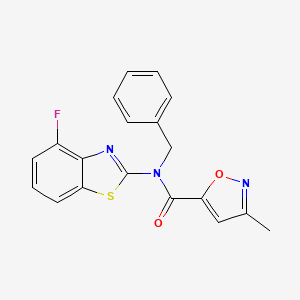
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)
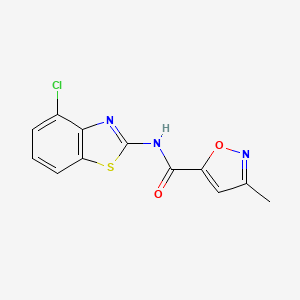

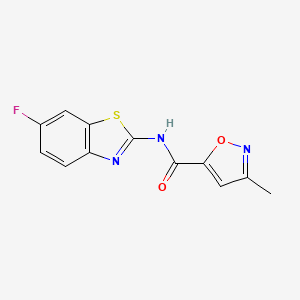
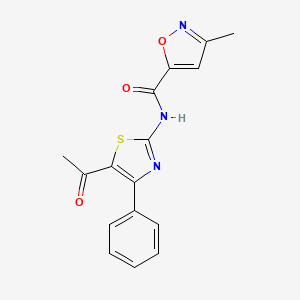
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
